![molecular formula C19H22O3 B14563355 [8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol CAS No. 61749-12-0](/img/structure/B14563355.png)
[8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a naphthalene moiety attached to a spirocyclic dioxane ring, with a methanol group at the spiro center. The presence of the naphthalene ring imparts aromatic properties, while the dioxane ring contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol typically involves multiple steps, starting with the formation of the spirocyclic dioxane ring. One common method involves the reaction of a naphthalene derivative with a suitable diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methanol group at the spiro center.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthalene ring, converting it to a dihydronaphthalene derivative.
Substitution: The aromatic naphthalene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Formation of naphthalene-1-carboxylic acid or related derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spirocyclic compounds and their reactivity.
Biology: The compound’s potential biological activity is of interest in pharmacological research. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic residues in proteins or nucleic acids, while the spirocyclic structure may enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-ol or naphthalene-2-ol share the aromatic naphthalene ring but lack the spirocyclic structure.
Spirocyclic compounds: Compounds such as spiro[4.5]decan-8-ol have a similar spirocyclic framework but do not contain the naphthalene moiety.
Uniqueness: The uniqueness of [8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol lies in its combination of a naphthalene ring with a spirocyclic dioxane structure. This dual functionality imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61749-12-0 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8-naphthalen-1-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C19H22O3/c20-14-18(8-10-19(11-9-18)21-12-13-22-19)17-7-3-5-15-4-1-2-6-16(15)17/h1-7,20H,8-14H2 |
InChI Key |
QLWNOAXNFUGGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO)C3=CC=CC4=CC=CC=C43)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
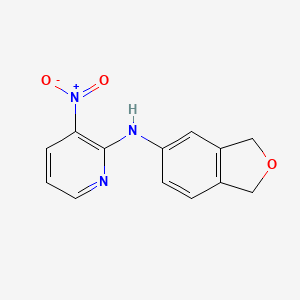
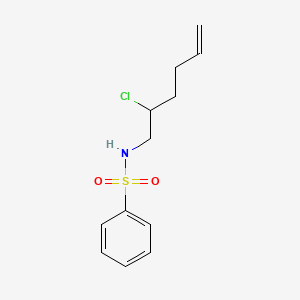
![S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14563294.png)
![N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide](/img/structure/B14563296.png)
![2-Thiazolamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14563305.png)
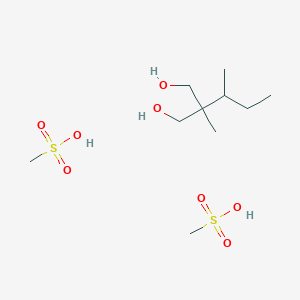
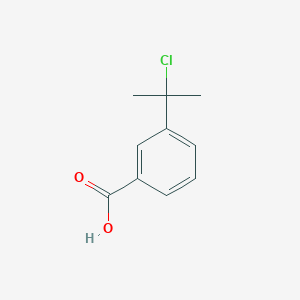
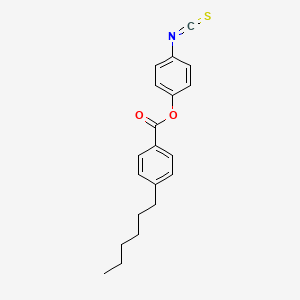
![Benzene, 1-fluoro-4-[(3-methylbutyl)thio]-](/img/structure/B14563339.png)
![5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole](/img/structure/B14563343.png)
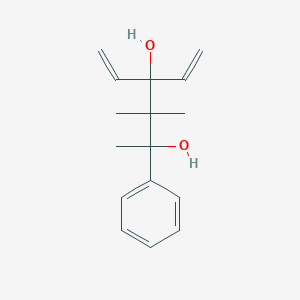
![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)
